molecular formula C10H9BrOS B8733928 2-(3-Bromo-1-benzothiophen-2-yl)ethanol

2-(3-Bromo-1-benzothiophen-2-yl)ethanol

Cat. No.: B8733928
M. Wt: 257.15 g/mol
InChI Key: YQJAOQLNNLXOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-1-benzothiophen-2-yl)ethanol (CAS: 141811-49-6) is a brominated benzothiophene derivative featuring an ethanol substituent at the 2-position of the heterocyclic ring. Its molecular formula is C₆H₇BrOS, with a molecular weight of 207.09 g/mol . The compound is structurally characterized by a benzothiophene core, where the sulfur atom contributes to aromatic stability, and the bromine atom at position 3 enhances electrophilic reactivity. This compound is utilized in organic synthesis, particularly as a precursor for functionalized heterocycles in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

2-(3-bromo-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C10H9BrOS/c11-10-7-3-1-2-4-8(7)13-9(10)5-6-12/h1-4,12H,5-6H2

InChI Key

YQJAOQLNNLXOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. (3-Bromo-1-benzothiophen-2-yl)methanol

  • Structure: Differs by having a methanol (-CH₂OH) group instead of ethanol (-CH₂CH₂OH).
  • Molecular Weight: 193.07 g/mol (vs. 207.09 g/mol for the ethanol derivative).
  • Synthesis : Prepared via copper-catalyzed chlorocyclization, as reported in a 2019 study .

b. 2-(3-Bromothiophen-2-yl)ethanol

  • Structure : Replaces the benzothiophene ring with a simpler thiophene ring.
  • Molecular Formula : C₆H₇BrOS (same formula but distinct ring system).
  • Reactivity : The absence of the fused benzene ring reduces conjugation, altering electronic properties and reactivity in cross-coupling reactions .
Functionalized Derivatives in Medicinal Chemistry

a. (E)-3-(3-Bromothiophen-2-yl)-1-(2-hydroxyaryl)prop-2-en-1-one

  • Structure: Features a propenone bridge linking the bromothiophene moiety to a hydroxyaryl group.
  • Application : Exhibits antimicrobial activity, highlighting the role of the α,β-unsaturated ketone in bioactivity.
  • Synthesis: Prepared via base-catalyzed condensation of 3-bromothiophene-2-carbaldehyde and hydroxyacetophenone .

b. 2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol hydrochloride

  • Structure: Incorporates an aminoethyl-ethanol side chain, forming a hydrochloride salt.
  • Properties: Enhanced water solubility due to ionic character, contrasting with the neutral ethanol derivative .
Boron-Containing Analogues

a. 2-(3-Bromo-1-benzothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

  • Structure : Contains a boronate ester (MIDA) group for Suzuki-Miyaura coupling applications.
  • Molecular Weight : 368.01 g/mol.
  • Utility: The boron moiety enables participation in cross-coupling reactions, unlike the ethanol derivative, which lacks this functionality .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
2-(3-Bromo-1-benzothiophen-2-yl)ethanol C₆H₇BrOS 207.09 Ethanol, benzothiophene Synthetic intermediate
(3-Bromo-1-benzothiophen-2-yl)methanol C₇H₅BrOS 193.07 Methanol, benzothiophene Precursor for heterocycles
2-(3-Bromothiophen-2-yl)ethanol C₆H₇BrOS 207.09 Ethanol, thiophene Less conjugated system
Boronate MIDA ester derivative C₁₃H₁₁BBrNO₄S 368.01 Boronate ester, benzothiophene Cross-coupling reagent
Hydrochloride aminoethyl derivative C₁₃H₁₈ClNO₂S 287.81 Aminoethyl, hydrochloride Enhanced solubility

Key Research Findings

  • Reactivity: The bromine atom in this compound facilitates electrophilic substitution, whereas the ethanol group enables hydrogen bonding, impacting crystallization behavior .
  • Biological Activity: Ethanol-substituted benzothiophenes show moderate enzyme inhibition (e.g., tyrosinase), though less potent than phenolic analogs like tyrosol derivatives .
  • Synthetic Versatility: The compound’s ethanol group can be oxidized to a ketone or esterified, offering routes to diverse derivatives .

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